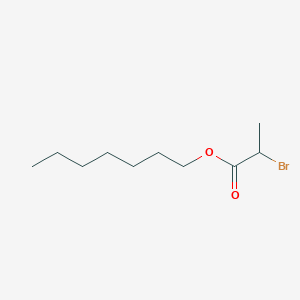

Heptyl 2-bromopropanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38674-99-6 |

|---|---|

Molecular Formula |

C10H19BrO2 |

Molecular Weight |

251.16 g/mol |

IUPAC Name |

heptyl 2-bromopropanoate |

InChI |

InChI=1S/C10H19BrO2/c1-3-4-5-6-7-8-13-10(12)9(2)11/h9H,3-8H2,1-2H3 |

InChI Key |

XOLHAEPYINTAFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C(C)Br |

Origin of Product |

United States |

Chemical Transformations and Derivatization Studies of Heptyl 2 Bromopropanoate

Reactions Involving the Carbon-Bromine Bond

The presence of an electron-withdrawing ester group enhances the reactivity of the adjacent C-Br bond, making the bromine atom a good leaving group in nucleophilic substitution reactions and a key participant in radical processes.

Nucleophilic Substitution Reactions (SN1, SN2) with Various Nucleophiles

Heptyl 2-bromopropanoate (B1255678) is a secondary alkyl halide, meaning it can undergo nucleophilic substitution by both SN1 and SN2 mechanisms. chemistrysteps.compressbooks.pub The operative pathway is largely determined by the strength of the nucleophile and the solvent polarity. chemistrysteps.comlibretexts.org

SN2 Mechanism: Strong, weakly basic nucleophiles favor the SN2 pathway. chemistrysteps.compressbooks.pub This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom from the side opposite the bromine atom, leading to an inversion of stereochemistry. rammohancollege.ac.in Polar aprotic solvents enhance nucleophile reactivity and thus promote the SN2 reaction. chemistrysteps.comlibretexts.org Common nucleophiles that react via this mechanism include hydroxide (B78521) ions (:OH⁻) to form alcohols, cyanide ions (:CN⁻) to form nitriles, and ammonia (B1221849) (NH₃) or amines to form substituted amines. evitachem.comevitachem.comsavemyexams.com For example, the reaction with aqueous sodium hydroxide under reflux conditions yields heptyl 2-hydroxypropanoate. savemyexams.comchemguide.co.uk

SN1 Mechanism: Weak nucleophiles, such as water or alcohols, and polar protic solvents that can stabilize the intermediate carbocation favor the SN1 mechanism. chemistrysteps.comlibretexts.orglecturio.com This two-step process involves the initial, slow departure of the bromide ion to form a secondary carbocation, which is then rapidly attacked by the nucleophile. chemguide.co.uk This pathway typically results in a racemic mixture of products if the starting material is chiral. libretexts.org

The table below summarizes the expected products from the reaction of Heptyl 2-bromopropanoate with various nucleophiles.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | Heptyl 2-hydroxypropanoate |

| Cyanide | Potassium Cyanide (KCN) | Heptyl 2-cyanopropanoate |

| Ammonia | Ammonia (NH₃) | Heptyl 2-aminopropanoate |

| Amine | Primary/Secondary Amine (RNH₂/R₂NH) | Heptyl 2-(alkylamino)propanoate |

| Thiolate | Sodium Thiolate (RSNa) | Heptyl 2-(alkylthio)propanoate |

Radical Reactions and Atom Transfer Processes

The C-Br bond in this compound can undergo homolytic cleavage to generate an α-ester-stabilized radical. This reactivity is central to its use in controlled radical polymerization techniques.

Atom Transfer Radical Polymerization (ATRP): Esters of 2-bromopropionic acid are widely used as initiators in ATRP, a powerful method for synthesizing well-defined polymers. mdpi.comresearchgate.net In a typical ATRP system, a transition metal complex, commonly copper(I) bromide (CuBr) with a ligand, reversibly abstracts the bromine atom from this compound. google.comcmu.edu This generates a carbon-centered radical that can initiate the polymerization of vinyl monomers like styrene (B11656) or methyl methacrylate (B99206). mdpi.comresearchgate.net The reversible nature of this activation-deactivation process allows for excellent control over polymer molecular weight, architecture, and low polydispersity. mdpi.comacs.org The process is known as "living"/controlled polymerization. mdpi.com

Reductive Debromination Pathways

The bromine atom can be removed from this compound through reductive processes, yielding the corresponding heptyl propanoate. This transformation can be achieved via several mechanisms.

One approach involves photoinduced one-electron transfer using photoreductants like Hantzsch esters. bwise.krresearchgate.netacs.org Under photoirradiation, the Hantzsch ester donates an electron to the α-bromo ester, leading to the cleavage of the C-Br bond and subsequent formation of the debrominated product. bwise.krresearchgate.net Another method involves reactions with sodium dialkyl phosphites, which results in the debromination of α-bromocarboxylates. tandfonline.com Additionally, radical chain reactions using phosphine-borane complexes can effectively reduce α-bromo esters to their corresponding alkanes. rsc.org

Transformations of the Ester Functional Group

The ester moiety of this compound can also undergo characteristic reactions, primarily through nucleophilic acyl substitution.

Transesterification with Alcohols

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.commdpi.com For this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester, R'-2-bromopropanoate, and heptanol (B41253).

Acid-Catalyzed Transesterification: Protonation of the carbonyl oxygen makes the ester more electrophilic, facilitating attack by the new alcohol. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide (R'O⁻) acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to release the original alkoxide (heptoxide). masterorganicchemistry.com

This reaction is reversible, and often a large excess of the new alcohol is used to drive the equilibrium towards the desired product. mdpi.com

Aminolysis to Form Amides

The reaction of esters with ammonia or primary or secondary amines, often requiring heat, results in the formation of amides. masterorganicchemistry.com This process is known as aminolysis. The reaction of this compound with an amine (R'NH₂) would yield N-R'-2-bromopropanamide and heptanol. masterorganicchemistry.comnih.gov The mechanism involves the nucleophilic addition of the amine to the ester carbonyl, forming a tetrahedral intermediate. Subsequent elimination of the heptoxide leaving group yields the amide. masterorganicchemistry.com This transformation is a synthetically useful method for creating C-N bonds and accessing α-bromoamides, which can be valuable precursors in pharmaceutical synthesis. vulcanchem.commdpi.org Studies have shown that aminolysis of similar 2-bromopropionate esters can proceed effectively. cmu.eduresearchgate.net

Conversion to other Carbonyl Derivatives (e.g., via Grignard Reactions)

The conversion of esters to other carbonyl derivatives, such as ketones, using organometallic reagents requires careful selection of the reagent. While Grignard reagents (R-MgX) are potent nucleophiles commonly used in carbon-carbon bond formation, their high reactivity presents challenges when reacting with esters.

A Grignard reagent typically adds to an ester's carbonyl group twice. The initial nucleophilic acyl substitution forms a ketone intermediate. However, this ketone is generally more reactive than the starting ester, leading to a second, rapid nucleophilic addition by another equivalent of the Grignard reagent. masterorganicchemistry.com The final product after acidic workup is a tertiary alcohol, not a ketone. masterorganicchemistry.comucalgary.ca Therefore, standard Grignard reactions are not suitable for converting this compound into a ketone derivative directly.

A more effective method for achieving this type of transformation is the Reformatsky reaction . This reaction utilizes an organozinc reagent, which is less reactive than a Grignard reagent. vaia.com The process involves treating the α-bromo ester with zinc metal to form a zinc enolate, known as a Reformatsky reagent. This reagent then adds to the carbonyl group of an aldehyde or ketone. chemistnotes.com The key advantage is that the organozinc reagent is not reactive enough to add to the ester group of another molecule, preventing the formation of undesired side products. vaia.com

The general mechanism involves the oxidative insertion of zinc into the carbon-bromine bond of the α-bromo ester, followed by nucleophilic addition to a separate carbonyl compound (e.g., an aldehyde or ketone) to yield a β-hydroxy ester after workup. chemistnotes.combyjus.com

Illustrative Reformatsky Reaction:

The reaction of an alkyl 2-bromopropanoate with a carbonyl compound like benzaldehyde (B42025) in the presence of indium (which functions similarly to zinc) demonstrates this transformation. scispace.com

| Reactant 1 | Reactant 2 | Metal | Solvent | Product | Yield | Diastereomeric Ratio (dr) |

| Benzaldehyde | Ethyl 2-bromopropanoate | Indium | THF/H₂O | Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate | 76% | 2.5 : 1 |

| Benzaldehyde | Ethyl 2-bromo-2-methylpropanoate | Indium | THF/H₂O | Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate | 82% | N/A |

This table presents data for ethyl 2-bromopropanoate as a proxy for this compound, illustrating the expected outcome of a Reformatsky-type reaction. Data sourced from a study on sonochemical Reformatsky reactions using indium. scispace.com

Multi-Component Coupling and Annulation Reactions

The presence of the α-bromo group makes this compound a suitable substrate for various coupling and annulation reactions, which are powerful methods for building molecular complexity in a single step.

Multi-Component Coupling Reactions

These reactions involve the joining of three or more starting materials. α-Bromo esters can participate in such transformations. For example, a three-component reaction involving an α-bromo ester, an amine, and an aldehyde can be mediated by zinc to produce α-branched amines. acs.org Another significant class of reactions is transition-metal-catalyzed cross-coupling. While direct Grignard cross-coupling is not typical, nickel- and palladium-catalyzed reactions have proven effective for α-bromo esters. A notable example is the nickel-catalyzed asymmetric Hiyama cross-coupling, which couples racemic α-bromo esters with organosilanes to produce α-aryl or α-alkenyl esters with high enantioselectivity. organic-chemistry.org

Illustrative Asymmetric Cross-Coupling Reaction:

The following table shows representative results for the nickel-catalyzed coupling of racemic α-bromo esters with various organosilanes. This method allows for the stereoconvergent synthesis of valuable α-substituted carboxylic acid derivatives. organic-chemistry.org

| α-Bromo Ester | Organosilane | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

| Ethyl 2-bromopropanoate | PhSi(OMe)₃ | NiCl₂·glyme / Chiral Diamine Ligand | Ethyl 2-phenylpropanoate | 84% | 90% |

| Ethyl 2-bromobutanoate | PhSi(OMe)₃ | NiCl₂·glyme / Chiral Diamine Ligand | Ethyl 2-phenylbutanoate | 81% | 88% |

| Ethyl 2-bromopropanoate | (E)-PhCH=CHSi(OMe)₃ | NiCl₂·glyme / Chiral Diamine Ligand | Ethyl 2-((E)-styryl)propanoate | 80% | 89% |

This table summarizes findings from a study on catalytic asymmetric Hiyama cross-couplings, demonstrating the utility of α-bromo esters in forming enantioenriched products. organic-chemistry.org

Annulation Reactions

Annulation refers to the formation of a ring onto a pre-existing molecule. scripps.edu this compound can serve as a precursor in reactions that build cyclic structures. One such pathway is an Atom Transfer Radical Addition (ATRA) followed by an intramolecular cyclization. In this process, the carbon-bromine bond is homolytically cleaved to generate a radical. This radical can add to an unsaturated system like an alkene or alkyne, and the resulting radical intermediate can then attack another part of the molecule to close a ring. mdpi.com

Another powerful strategy is the [3+2] annulation . While direct examples with this compound are scarce, related α-halo carbonyl compounds are known to generate oxyallyl cations, which can act as the three-atom component in these cycloadditions. nih.gov For instance, rhodium-catalyzed [3+2] annulation of cyclic ketimines with alkynyl chlorides provides a regioselective route to highly functionalized indenes, showcasing a modern annulation strategy where a halogenated component is key. nih.gov

Applications in Polymer Science: Controlled Radical Polymerization Initiator

Heptyl 2-Bromopropanoate (B1255678) as an Initiator in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is one of the most powerful and widely studied CRP methods. acs.org It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). cmu.edu The process involves a multicomponent system comprising the monomer, a transition metal catalyst, a ligand, and an initiator, such as Heptyl 2-bromopropanoate. acs.org

The mechanism of ATRP relies on establishing a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species. acs.org This process, mediated by a transition metal catalyst, minimizes irreversible termination reactions that are common in conventional radical polymerization.

The initiation step involves the homolytic cleavage of the weak carbon-bromine (C-Br) bond in this compound. This is facilitated by a transition metal complex in a lower oxidation state, such as a copper(I) complex (Cu(I)/Ligand). The catalyst abstracts the bromine atom, generating a carbon-centered radical on the initiator and the transition metal complex in a higher oxidation state (e.g., Br-Cu(II)/Ligand). acs.org This newly formed radical rapidly adds to a monomer molecule, beginning the formation of a polymer chain.

Chain propagation proceeds through the reversible activation and deactivation of the growing polymer chain. The propagating radical can add more monomer units to grow the chain or be reversibly deactivated by the higher-oxidation-state metal complex (Br-Cu(II)/Ligand). cmu.edu This deactivation step reforms the dormant polymer chain, now capped with a bromine atom, and regenerates the lower-oxidation-state catalyst. This rapid equilibrium is heavily shifted towards the dormant species, ensuring that the concentration of active radicals at any given moment is very low, thus suppressing termination reactions. acs.orgcmu.edu The structural similarity of the 2-bromopropanoate group to acrylate (B77674) monomers makes it a particularly efficient initiator for this class of monomers, promoting a fast and quantitative initiation. cmu.edu

The catalyst is a cornerstone of the ATRP system, responsible for mediating the reversible atom transfer that controls the polymerization. acs.org While various transition metals, including iron, ruthenium, and nickel, can be used, copper-based catalysts (e.g., CuBr, CuCl) are the most common and extensively studied. acs.orgcmu.edumdpi.com

Ligands are equally critical, as they perform several functions:

Solubilization: They form a complex with the metal salt, rendering it soluble in the organic monomer/solvent mixture.

Tuning Reactivity: The ligand structure modulates the redox potential of the metal center, which in turn adjusts the activity of the catalyst and the position of the atom transfer equilibrium. cmu.eduacs.org

Nitrogen-based multidentate amine or imine ligands, such as 2,2'-bipyridine (B1663995) (bpy) and its derivatives, N,N,N′,N′,N′′-pentamethyldiethylenetriamine (PMDETA), and 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA), are frequently employed. cmu.edu Notably, to enhance solubility in nonpolar media, alkyl-substituted ligands like 4,4′-di-n-heptyl-2,2′-bipyridine (dHbipy) are used. cmu.eduacs.org The use of a long alkyl chain on the ligand serves the same purpose as the heptyl group on the this compound initiator: it improves homogeneity of the catalytic system in bulk or in less polar solvents.

| Catalyst/Ligand System | Common Monomers | Key Characteristics |

| CuBr/PMDETA | Styrene (B11656), Acrylates | High polymerization rate; catalyst complex is less colored than bpy systems. cmu.edu |

| CuBr/dHbipy | Styrene, Acrylates | Creates a homogeneous system in nonpolar media, allowing for better control. acs.org |

| FeBr₂/N-ligands | Styrene, Methacrylates | More environmentally friendly and less expensive catalyst option. mdpi.com |

| RuCl₂(PPh₃)₃/Al(OiPr)₃ | Methacrylates | Effective for specific monomers, often used with Lewis acid activators. acs.org |

The kinetics of ATRP are governed by the rates of activation (k_act) and deactivation (k_deact), and the ratio of these two constants defines the atom transfer radical polymerization equilibrium constant, K_ATRP = k_act/k_deact. cmu.edu

Table: Factors Influencing ATRP Kinetic Parameters (Conceptual Data for 2-Bromopropanoate Systems)

| Parameter | Effect on K_ATRP | Rationale |

|---|---|---|

| Ligand | Strongly influences K_ATRP. More reducing ligands (e.g., Me₆TREN vs. TPMA) increase K_ATRP. | The ligand's electronic and steric properties alter the redox potential of the Cu(I)/Cu(II) couple. acs.orgcmu.edu |

| Solvent | K_ATRP increases with solvent polarity. | Polar solvents can stabilize the charged metal complexes, shifting the equilibrium toward the active species. |

| Temperature | K_ATRP generally increases with temperature. | The activation process typically has a higher activation energy than deactivation. |

| Halogen (on initiator) | C-Br bonds are activated more easily than C-Cl bonds, leading to higher K_ATRP. | The C-Br bond is weaker and more readily cleaved by the catalyst. acs.org |

A major advantage of ATRP is that the polymer chains retain the transferable halogen atom at their ends upon completion of the reaction. This allows the "living" polymer to be re-initiated for the synthesis of more complex polymer architectures.

Block Copolymers: A polymer synthesized using this compound can serve as a macroinitiator for the polymerization of a second, different monomer. This sequential monomer addition results in the formation of well-defined block copolymers (e.g., diblock or triblock). cmu.eduharth-research-group.org Dual initiators, which contain a 2-bromopropionate site for ATRP and another site for a different polymerization mechanism (like cationic polymerization), further expand the range of accessible block copolymers. nih.gov

Star Polymers: These are macromolecules with multiple polymer "arms" radiating from a central core. In the "core-first" approach, a multifunctional initiator containing several initiating sites (e.g., a molecule functionalized with multiple 2-bromopropanoate groups) is used. Polymerization then proceeds outwards from the core, growing all arms simultaneously. nih.govresearchgate.netacs.org

Brush Polymers: Also known as molecular bottlebrushes, these consist of a central polymer backbone with densely grafted polymer side chains. They are typically synthesized via a "grafting-from" method, where initiator moieties like 2-bromopropanoate are first attached along a polymer backbone or to a surface. Subsequent ATRP grows the side chains from these immobilized initiation sites, resulting in a dense brush structure. cmu.eduresearchgate.netsurfchem.dk

| Polymer Architecture | Synthetic Strategy | Role of this compound Moiety |

| Block Copolymer | Sequential monomer addition | Acts as the initial initiator; the resulting polymer serves as a macroinitiator. |

| Star Polymer | "Core-first" approach | Multiple moieties are attached to a central core molecule to initiate arm growth. |

| Brush Polymer | "Grafting-from" approach | Moieties are attached to a backbone or surface to initiate side-chain growth. |

In a well-controlled ATRP, the number-average molecular weight (Mn) of the resulting polymer is directly determined by the initial ratio of monomer concentration to initiator concentration ([M]₀/[I]₀) and the monomer conversion. acs.orgcmu.edu This relationship allows for the precise targeting of polymer chain length.

The polydispersity index (PDI, or Ð), which measures the breadth of the molecular weight distribution, is typically low in ATRP, often below 1.5 and in many cases approaching 1.1. cmu.edu This high degree of control stems from a fast initiation process relative to propagation, ensuring that all polymer chains begin growing at approximately the same time and experience the same probability of adding monomer units. The efficiency of initiators like this compound is crucial for achieving this outcome.

Table: Theoretical Molecular Weight Control in ATRP

| Target Degree of Polymerization ([M]₀/[I]₀) | Monomer | Expected Mn at 100% Conversion ( g/mol ) | Typical PDI (Ð) |

|---|---|---|---|

| 50 | Methyl Acrylate (86.09 g/mol ) | ~4,300 | < 1.2 |

| 100 | Styrene (104.15 g/mol ) | ~10,400 | < 1.2 |

| 200 | n-Butyl Acrylate (128.17 g/mol ) | ~25,600 | < 1.3 |

Note: Expected Mn does not include the mass of the initiator fragment.

Utilization in Related Controlled Radical Polymerization Techniques

While this compound is primarily associated with ATRP, its alkyl halide functionality makes it relevant to other CRP methods, often through chemical modification or in hybrid procedures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is controlled by a different mechanism involving thiocarbonylthio compounds as chain transfer agents. publish.csiro.au Direct use of this compound as a RAFT initiator is not standard. However, it is possible to synthesize block copolymers by combining ATRP and RAFT. For instance, a polymer prepared by ATRP using a 2-bromopropanoate initiator can be chemically modified at its chain end to introduce a RAFT-active group, allowing it to then mediate the polymerization of a second monomer via the RAFT process. rsc.orgresearchgate.net

Nitroxide-Mediated Polymerization (NMP): NMP is controlled by the reversible capping of propagating radicals with a stable nitroxide radical, and it typically employs alkoxyamines as initiators. nih.govuobasrah.edu.iq this compound is not a suitable initiator for NMP due to the fundamental mechanistic differences. A site-transformation reaction would be necessary to convert the bromine-terminated polymer chain from ATRP into an NMP-active alkoxyamine macroinitiator.

Integration within Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Schemes

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and widely used CRP technique that allows for the synthesis of well-defined polymers. wikipedia.orgscispace.comsigmaaldrich.com In RAFT polymerization, a thiocarbonylthio compound, known as a RAFT agent, mediates the polymerization process. wikipedia.org While the RAFT agent is central to controlling the polymerization, a conventional radical initiator is still required to generate the initial radicals that start the polymerization reaction. wikipedia.org

This compound can function as such an initiator in RAFT polymerization. The process begins with the thermal or photochemical decomposition of the initiator to produce primary radicals. These radicals then react with a monomer to form a propagating chain. This propagating chain subsequently reacts with the RAFT agent, leading to a dormant species and a new radical. This cycle of activation and deactivation allows for the controlled growth of polymer chains. wikipedia.org The choice of initiator is critical, and alkyl bromides like this compound are suitable for initiating the polymerization of various monomers, including acrylates and methacrylates. tcichemicals.com

The general mechanism for RAFT polymerization initiated by a compound like this compound is as follows:

Initiation: The initiator (this compound) decomposes to form a primary radical.

Propagation: The primary radical reacts with a monomer unit to start a polymer chain.

RAFT Pre-equilibrium: The propagating polymer chain reacts with the RAFT agent to form a dormant polymeric RAFT adduct and a new radical (R•).

Reinitiation: The radical R• reacts with the monomer to start a new polymer chain.

Main RAFT Equilibrium: A rapid equilibrium is established where the dormant species and active propagating chains are interconverted, allowing for controlled chain growth.

The selection of the RAFT agent must be compatible with the monomer and the initiator to achieve good control over the polymerization. mdpi.com For instance, dithioesters and trithiocarbonates are commonly used RAFT agents for "more activated" monomers like acrylates and styrenes, for which this compound can serve as an effective initiator. mdpi.com

Photo-Controlled Radical Polymerization Initiators

Photo-controlled radical polymerization (photo-CRP) offers the advantage of spatial and temporal control over the polymerization process through the use of light. acs.orgnih.gov this compound can be utilized as an initiator in these systems, where light is used to induce the homolytic cleavage of the carbon-bromine bond. This process, often referred to as photo-iniferter controlled radical polymerization (PI-CRP), relies on the direct photolysis of a chain-transfer agent to mediate the polymerization. nih.gov

In this context, this compound can act as an "iniferter" (initiator-transfer agent-terminator). nih.gov Upon irradiation with light of a suitable wavelength, the C-Br bond in this compound cleaves, generating a heptyl propanoate radical and a bromine radical. The heptyl propanoate radical can then initiate the polymerization of a monomer. The control over the polymerization is achieved through a degenerative chain-transfer process, where the dormant iniferter and the growing polymer chain are in a fast exchange equilibrium. nih.gov

Recent advancements have focused on modifying iniferter structures to extend their absorption profiles into the visible light range, which is often more desirable than UV irradiation. nih.gov The use of light provides an external switch to start and stop the polymerization, allowing for the fabrication of complex polymer architectures and materials with patterned surfaces. acs.org

Below is an interactive data table summarizing the key aspects of this compound's application in these polymerization techniques.

| Feature | RAFT Polymerization | Photo-Controlled Radical Polymerization (PI-CRP) |

| Role of this compound | Radical Initiator | Photo-iniferter (Initiator-Transfer Agent-Terminator) |

| Activation Method | Thermal Decomposition | Photolysis (Light-induced bond cleavage) |

| Control Mechanism | Reversible Addition-Fragmentation Chain Transfer | Degenerative Chain Transfer |

| Key Controlling Agent | RAFT Agent (e.g., dithioester, trithiocarbonate) | This compound itself |

| Advantages | Versatile for a wide range of monomers, produces well-defined polymers. | Spatial and temporal control, can be performed at room temperature. |

Stereochemical Aspects in Reactions and Applications

Impact of Chirality on Reaction Pathways and Selectivity

The chirality of heptyl 2-bromopropanoate (B1255678) profoundly affects the stereochemical outcome of its reactions, particularly in nucleophilic substitution reactions. Due to the secondary nature of the carbon bearing the bromine leaving group, these reactions often proceed via an S_N2 mechanism. A hallmark of the S_N2 reaction is the inversion of stereochemical configuration at the reaction center. libretexts.org

When a single enantiomer of heptyl 2-bromopropanoate is subjected to an S_N2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the bromine atom (backside attack). libretexts.org This leads to a predictable and controlled inversion of the stereocenter. For instance, if the starting material is the (R)-enantiomer, the product will have the (S)-configuration, and vice versa. This stereospecificity is crucial for the synthesis of enantiomerically pure compounds, where the desired biological activity or physical property is exclusive to a single stereoisomer. libretexts.orgshu.ac.uk

The stereoselectivity of a reaction, which is the preference for the formation of one stereoisomer over another, is thus directly controlled by the choice of the starting enantiomer of this compound. alrasheedcol.edu.iq This principle is a cornerstone of asymmetric synthesis, enabling the construction of complex chiral molecules from simpler, stereodefined building blocks.

Chiral Auxiliary Approaches Utilizing the 2-Bromopropanoate Moiety

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. uwindsor.cablogspot.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The 2-bromopropanoate structure is a valuable component in the design of substrates for chiral auxiliary-mediated reactions.

In this approach, an achiral molecule is first attached to a chiral auxiliary. The resulting compound, now chiral, can undergo reactions such as enolate alkylation with a high degree of diastereoselectivity. The steric bulk of the auxiliary effectively shields one face of the molecule, forcing the incoming electrophile, such as an alkyl halide, to attack from the less hindered face. biosynth.com

For example, an N-acyl derivative of a chiral auxiliary, like those based on enantiomerically pure 1,2-amino alcohols (e.g., Evans auxiliaries), can be deprotonated to form a chiral enolate. blogspot.comresearchgate.net The subsequent reaction of this enolate with an electrophile proceeds with high diastereoselectivity, controlled by the stereochemistry of the auxiliary. While direct examples utilizing the this compound moiety are specific, the principle applies broadly. For instance, the enolates derived from N-acyl sultams have been shown to undergo highly diastereoselective alkylations with racemic α-bromopropanoates, achieving excellent control over the creation of two new contiguous chiral centers. researchgate.net After the alkylation step, the auxiliary can be cleaved to reveal the chiral product.

Stereocontrol in Polymerization Processes Initiated by Chiral this compound

This compound can function as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). In ATRP, the carbon-bromine bond is reversibly cleaved by a transition metal catalyst, generating a radical that initiates the polymerization of monomers like acrylates or styrenes. The use of a chiral initiator, such as enantiomerically pure (R)- or (S)-heptyl 2-bromopropanoate, offers a potential strategy for controlling the stereochemistry (tacticity) of the resulting polymer chain. illinois.edu

The stereochemistry of the polymer backbone—whether it is isotactic (stereocenters have the same configuration), syndiotactic (stereocenters have alternating configurations), or atactic (random configuration)—dramatically influences the material's physical properties, including its melting point, glass transition temperature, and mechanical strength. illinois.edu

While achieving high levels of stereocontrol in radical polymerization is challenging, the chiral initiator can influence the stereochemistry of the first few monomer additions. illinois.eduresearchgate.net This initial stereochemical bias can, under certain conditions, be propagated along the growing polymer chain. Research into stereocontrolled polymerizations has shown that chiral catalysts and initiators can lead to the formation of polymers with specific tacticities. For instance, chiral catalysts have been successfully used in the polymerization of lactides to produce stereoregular polylactic acid (PLA). nih.gov Similarly, the use of chiral polymer hosts can create a chiral environment that influences the properties of emitting dopants in applications like circularly polarized electroluminescence. rsc.org The application of chiral initiators like this compound in this context is an area of ongoing research aimed at designing polymers with precisely controlled architectures and properties.

Enantioseparation Methodologies

Since this compound possesses a chiral center, a racemic mixture contains equal amounts of its two enantiomers. The separation of these enantiomers is essential for studying their individual properties and for use in stereospecific applications. Chiral chromatography is the most prevalent method for achieving this separation. chromatographyonline.comlibretexts.org

Gas chromatography (GC) using a chiral stationary phase (CSP) is a powerful technique for the enantioseparation of volatile compounds like this compound. Modified cyclodextrins (CDs) are among the most effective and widely used CSPs for this purpose. tum.de

Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. tum.de They are derivatized to enhance their chiral recognition capabilities and thermal stability for use in GC. The separation mechanism relies on the transient formation of diastereomeric host-guest complexes between the cyclodextrin (B1172386) (the host) and the enantiomers of the analyte (the guest). The stability of these complexes differs for the two enantiomers due to differences in their three-dimensional fit within the chiral cavity, arising from interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The enantiomer that forms the more stable complex is retained longer on the column, resulting in its elution after the less strongly interacting enantiomer. This differential retention allows for their separation. Columns such as those based on derivatized β- and γ-cyclodextrins are particularly effective for resolving the enantiomers of various chiral esters. tum.de

Below is an interactive table illustrating typical parameters for the enantioseparation of a related compound, ethyl 2-bromopropionate, on a chiral GC column, which demonstrates the principles applicable to this compound.

| Parameter | Value |

| Column Type | Cyclodextrin-based Chiral Capillary Column |

| Stationary Phase | Derivatized β-Cyclodextrin |

| Temperature Program | Isothermal or Gradient (e.g., 60°C to 180°C) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) |

| Elution Order | (R)-enantiomer typically elutes before (S)-enantiomer |

| Resolution (Rs) | > 1.5 (Baseline separation) |

| Elution order can vary depending on the specific cyclodextrin derivative and analytical conditions. |

Mechanistic Investigations of Reactions Involving Heptyl 2 Bromopropanoate Derivatives

Elucidation of Radical Generation and Propagation Mechanisms in Polymerization

Heptyl 2-bromopropanoate (B1255678) is a suitable initiator for controlled/"living" radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edu The mechanism of ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.eduacs.org

The core of the ATRP mechanism involves a reversible halogen atom transfer between a dormant species (the alkyl halide initiator, R-X) and a transition metal complex, typically a copper(I) complex with a nitrogen-based ligand. tkk.firesearchgate.net

Radical Generation (Initiation): The process begins with the activation of the C-Br bond in the initiator, such as heptyl 2-bromopropanoate, by a lower oxidation state transition metal complex (e.g., Cu(I)Br complexed by a ligand). This is a reversible redox process where the metal complex is oxidized (e.g., Cu(I) to Cu(II)) and a radical is generated from the initiator. acs.orgtkk.firesearchgate.net The generated radical is a heptyl 2-propanoate radical.

The general initiation step can be represented as: R-X + Mtn / Ligand ⇌ R• + X-Mtn+1 / Ligand where:

R-X is the initiator (e.g., this compound)

Mtn is the transition metal catalyst in its lower oxidation state (e.g., CuI)

R• is the active radical species

X-Mtn+1 is the catalyst in its higher oxidation state (deactivator)

The choice of ligand, such as multidentate amines like tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) or N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA), is critical as it influences the redox potential of the copper complex and, consequently, the rate of polymerization. cmu.educmu.edu Using a highly active catalyst system like CuBr/Me6TREN can lead to very fast and well-controlled polymerizations of monomers like acrylates even at ambient temperatures. cmu.edu

Propagation: Once the initial radical is formed, it adds to a monomer molecule (e.g., methyl acrylate) to start the polymer chain growth. tkk.fi This new, longer radical chain then propagates by adding to more monomer units. fujifilm.com

R• + M → P1• Pn• + M → Pn+1• where:

M is the monomer

Pn• is the propagating radical of degree of polymerization n

A key feature of ATRP is the rapid and reversible deactivation of the propagating radicals (Pn•) by the higher oxidation state metal complex (X-Mtn+1). This reforms a dormant polymer chain (Pn-X) and the lower oxidation state catalyst. tkk.fi This equilibrium between active, propagating radicals and dormant species is heavily shifted towards the dormant side, which keeps the concentration of radicals low at any given moment. acs.org This low radical concentration minimizes termination reactions (radical-radical coupling or disproportionation), which are irreversible and lead to a loss of control over the polymerization. acs.orgacs.org The persistent radical effect explains how a small buildup of the deactivator (Cu(II) complex) controls the concentration of the transient propagating radicals, ensuring that the rate of deactivation matches the rate of activation. acs.org

The success of a controlled polymerization is indicated by a linear increase in the polymer's number-average molecular weight (Mn) with monomer conversion and low polydispersity indices (Mw/Mn), typically below 1.5. cmu.edutkk.fi

Detailed Kinetic Studies of C-Br Bond Activation and Cleavage

Kinetic studies are often performed by monitoring the reaction under conditions where the generated radical is trapped, preventing polymerization and ensuring the process is irreversible for measurement purposes. researchgate.netresearchgate.net For instance, 2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO) is a stable radical scavenger used to trap the alkyl radicals formed upon C-Br bond activation. researchgate.netresearchgate.net

The rate of activation depends on several factors:

The Initiator: The structure of the alkyl halide is crucial. For α-bromo esters, the stability of the resulting radical influences the activation rate. Secondary alkyl halides like 2-bromopropionates are effective initiators. researchgate.net

The Catalyst and Ligand: The choice of the transition metal and its coordinating ligand significantly alters the catalyst's activity and, therefore, the activation rate constant. For example, the CuI/HMTETA (1,1,4,7,10,10-hexamethyltriethylenetetramine) system has been studied for its activation kinetics with various alkyl halides. researchgate.net

The Solvent: The polarity of the solvent can have a substantial effect on kact. More polar solvents can stabilize the resulting oxidized metal complex (e.g., [CuIIBrL]+) more effectively than the starting complex (CuIL), leading to an increase in the activation rate. researchgate.net Studies have shown that kact can vary by more than an order of magnitude across different solvents. researchgate.net

A study on the reaction of a gallanediyl (LGa) with various bromoalkanes showed that C-Br bond activation occurs via oxidative addition. The reaction with primary and secondary alkyl bromides was observed to be faster than with tertiary ones, indicating the influence of steric hindrance and the nature of the alkyl group on the activation process. d-nb.info

Kinetic data from various studies on analogous systems provide insight into the behavior of this compound.

Table 1: Factors Influencing C-Br Bond Activation Kinetics in ATRP-like Systems

| Factor | Observation | Reference |

|---|---|---|

| Ligand on Cu Catalyst | Rate of polymerization for acrylates is significantly faster with Me6TREN than with dNbpy or PMDETA. | cmu.edu |

| Solvent Polarity | Activation rate constants (kact) generally increase with solvent polarity. For example, kact in DMSO is ~30 times higher than in butanone for a tertiary alkyl halide with a Cu(I)/HMTETA catalyst. | researchgate.net |

| Alkyl Halide Structure | Secondary benzyl (B1604629) bromide shows a faster activation rate than secondary unactivated alkyl bromides, which are faster than primary ones, suggesting a single-electron transfer (SET) process is involved in C-Br bond cleavage. | researchgate.net |

| Catalyst Concentration | The reaction order in catalyst concentration can be complex, sometimes showing saturation kinetics at higher loadings, possibly due to off-cycle pathways. | researchgate.net |

Computational Chemistry and Molecular Modeling of Reaction Energetics and Pathways

Computational chemistry provides powerful tools to investigate the energetics and pathways of reactions that are difficult to study experimentally. Density Functional Theory (DFT) and other ab initio methods are used to calculate the properties of reactants, transition states, and products, offering a detailed picture of the reaction mechanism. nih.govresearchgate.net

For reactions involving α-bromo esters like this compound, computational studies can elucidate:

Bond Dissociation Energies (BDEs): Calculations can predict the energy required to homolytically cleave the C-Br bond, providing insight into initiator efficiency.

Reaction Energetics: The energy profile of the entire reaction pathway, including the activation barriers for the activation and deactivation steps in ATRP, can be modeled. researchgate.net This helps in understanding the reaction kinetics and the position of the ATRP equilibrium.

Transition State Geometries: The structure of the transition state for the C-Br bond activation can be calculated. These studies often show an elongated C-Br bond and the simultaneous interaction with the metal catalyst. For instance, in the 1,2-addition of a C-H bond across a Zr=N bond, a concerted, rate-determining step was identified through computational modeling. nih.gov

Solvent Effects: Computational models, such as the Polarizable Continuum Model (PCM), can incorporate the effect of the solvent on the reaction energetics. Quantum chemical calculations have confirmed that more polar solvents stabilize the Cu(II) product complex to a greater extent than the Cu(I) reactant complex, thus lowering the activation energy. researchgate.net

A computational study on the aminolysis of RAFT agents, which also involves radical intermediates, demonstrated a four-step mechanism involving zwitterionic and complex intermediates. The rate coefficients were obtained from ab initio calculations, highlighting the predictive power of these methods. researchgate.net Similarly, DFT calculations have been used to assess the excited state energetics of photoredox catalysts used in organocatalyzed ATRP (O-ATRP), confirming their potential to reduce alkyl halide initiators. nih.gov

Role of Intermediates and Transition States in Chemical Transformations

The transient species—intermediates and transition states—are at the heart of the reaction mechanism for this compound derivatives.

Intermediates: In the context of ATRP, the primary intermediates are the dormant species (the alkyl halide initiator and the halogen-capped polymer chains, Pn-X) and the active species (the carbon-centered radicals, R• and Pn•). tkk.fifujifilm.com The entire control over the polymerization hinges on the rapid and reversible conversion between these two states. fujifilm.com

The metal complex also exists in two key intermediate states: the activator (e.g., Cu(I) complex) and the deactivator (e.g., Cu(II) complex). The deactivator is sometimes referred to as a persistent metalloradical. acs.org The "persistent radical effect" dictates that a low, steady-state concentration of the active propagating radicals is maintained by a much larger concentration of the persistent deactivator species. acs.org

In other reactions, such as those involving nucleophilic substitution, radical anions can be formed as intermediates. researchgate.net For example, the reaction of an organic halide can proceed via a single-electron transfer (SET) to form a radical anion, which then fragments to produce a carbon radical. um.es

Transition States (TS): The transition state is the highest energy point along the reaction coordinate between reactants and products. nowgongcollege.edu.in Its structure determines the activation energy and thus the rate of the reaction.

Activation Transition State: For the C-Br bond activation in ATRP, the transition state involves the simultaneous breaking of the C-Br bond and formation of the Br-Cu(II) bond. Mechanistic studies suggest that this process involves a halogen-atom transfer (XAT). um.es Kinetic studies of XAT reactions indicate that the transition state involves a partial negative charge buildup on the carbon atom from which the halogen is abstracted. um.es

Deactivation Transition State: This is the reverse process, where the propagating radical reacts with the Cu(II) complex. The transition state involves the formation of the C-Br bond and the reduction of the copper center.

Elimination Reaction Transition States: In competing elimination reactions (like E2), the transition state requires a specific geometry of the atoms involved. The E2 mechanism, for example, has a high-energy transition state where the base removes a proton, a C=C double bond is formed, and the leaving group departs simultaneously. This process typically prefers an anti-periplanar arrangement of the proton and the leaving group to allow for proper orbital overlap. libretexts.org

Understanding the relative energies of these transition states is key to predicting reaction outcomes. For example, if the activation energy for termination is much higher than for propagation and deactivation, a controlled polymerization can be achieved.

Advanced Analytical Techniques for Characterization and Mechanistic Studies

Advanced Spectroscopic Characterization for Complex Structures and Reaction Monitoring

Spectroscopic techniques are indispensable for elucidating the molecular structure of Heptyl 2-bromopropanoate (B1255678) and for monitoring the progress of polymerization reactions in real-time.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for studying the kinetics and mechanisms of reactions involving Heptyl 2-bromopropanoate. wiley.com By recording NMR spectra directly from the reaction mixture at various time intervals, it is possible to track the consumption of the monomer and the formation of the polymer. researchgate.net This real-time monitoring provides invaluable data for determining reaction rates and understanding the influence of different reaction parameters. cmu.edurptu.de For instance, in Atom Transfer Radical Polymerization (ATRP), in-situ ¹H NMR can be used to follow the disappearance of the vinyl protons of the monomer and the appearance of signals corresponding to the polymer backbone. cmu.edu This allows for the calculation of monomer conversion over time, which is essential for kinetic analysis. researchgate.net

Table 1: Representative ¹H NMR Data for a Polymerization Reaction Monitored In-situ

| Time (min) | Monomer Concentration (mol/L) | Polymer Concentration (mol/L) |

| 0 | 1.00 | 0.00 |

| 30 | 0.75 | 0.25 |

| 60 | 0.50 | 0.50 |

| 90 | 0.25 | 0.75 |

| 120 | 0.10 | 0.90 |

This is a representative data table and does not reflect actual experimental results.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the detailed structural characterization of polymers, particularly for the analysis of end-groups. lcms.cznih.gov In polymers initiated with this compound, the "this compound" moiety constitutes one of the end-groups of the polymer chain. HRMS techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), can accurately determine the mass-to-charge ratio of the polymer chains. lcms.cz This allows for the confirmation of the expected end-groups and the identification of any side reactions that may have occurred. lcms.czresearchgate.net Tandem mass spectrometry (MS/MS) can further provide fragmentation data to confirm the structure of the end-groups and the repeating monomer units. lcms.cz

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov For this compound, the FTIR spectrum would show characteristic absorption bands for the ester carbonyl group (C=O) and the carbon-bromine (C-Br) bond. nih.gov During polymerization, the disappearance of the vinyl C=C bond from the monomer can be monitored by FTIR or Raman spectroscopy, offering another method to track reaction progress. tudublin.ie These techniques are valuable for confirming the structure of the initiator and the resulting polymer. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) |

| Ester Carbonyl | C=O | ~1735 |

| Alkyl C-H | C-H | ~2850-2960 |

| Carbon-Bromine | C-Br | ~500-600 |

These are approximate frequency ranges and can vary based on the specific molecular environment.

Chromatographic Methods for Purity, Enantiomeric Excess, and Polymer Characterization

Chromatographic techniques are essential for separating components of a mixture, which is critical for assessing the purity of this compound and for characterizing the polymers it produces.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for determining the purity of this compound. tentamus.comijstr.org These methods can separate the target compound from any starting materials, byproducts, or impurities. tentamus.commdpi.com In the context of a polymerization reaction, both GC and HPLC can be used to monitor the consumption of the monomer over time by analyzing aliquots taken from the reaction mixture. doi.org HPLC is particularly useful for non-volatile compounds and can also be employed to analyze the polymer product, especially in the case of oligomers. tentamus.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight and molecular weight distribution of polymers. polymersource.cawaters.com In a GPC experiment, the polymer solution is passed through a column packed with porous gel; larger molecules elute first, followed by smaller molecules. polymersource.ca This separation allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). waters.com For a "living" or controlled polymerization initiated by this compound, a narrow PDI (typically close to 1.0) is expected, indicating that all polymer chains have a similar length. lcms.cz

Table 3: GPC Data for a Polymer Synthesized Using this compound

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 15,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 16,500 g/mol |

| Polydispersity Index (PDI) | 1.10 |

This is a representative data table and does not reflect actual experimental results.

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules like this compound. wikipedia.org Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires the use of a chiral medium. mdpi.com Chiral chromatography, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), is a powerful and widely used technique for this purpose. pharmaknowledgeforum.comsygnaturediscovery.comnih.gov The principle lies in the differential interaction between the individual enantiomers of the analyte and a chiral stationary phase (CSP), leading to the formation of transient diastereomeric complexes with different stabilities. nih.govscielo.org.mx This difference in stability results in different retention times for the two enantiomers, allowing for their separation and quantification.

The enantiomeric purity of a sample is typically expressed as enantiomeric excess (ee), which measures the degree to which one enantiomer is present in a greater amount than the other. wikipedia.orgchemistrysteps.comlibretexts.org It is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Gas Chromatography (GC) for Enantiomeric Resolution

Capillary gas chromatography is a highly effective method for the enantiomeric separation of volatile chiral compounds, such as alkyl 2-bromopropanoates. nih.govuni-muenchen.de The success of this technique heavily relies on the selection of an appropriate chiral stationary phase (CSP). nih.gov For 2-bromopropanoate esters, derivatives of cyclodextrins (CDs) are the most common and effective CSPs. nih.govsigmaaldrich.com

Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com This structure allows them to form inclusion complexes with guest molecules of appropriate size and polarity. pharmaknowledgeforum.com By derivatizing the hydroxyl groups of the cyclodextrin (B1172386) with various functional groups, their enantioselective recognition capabilities can be significantly enhanced. uni-muenchen.desigmaaldrich.com

Research on the enantioseparation of a series of alkyl 2-bromopropanoates has shown that modified β-cyclodextrins are particularly effective. nih.govresearchgate.net Studies involving esters like methyl 2-bromopropionate and ethyl 2-bromopropionate have demonstrated that baseline separation can be achieved using various derivatized cyclodextrin columns. nih.govresearchgate.net For instance, a study examining the enantioseparation of eight different alkyl 2-bromopropanoates utilized seven different cyclodextrin derivatives, highlighting that the structure of both the ester alkyl chain and the cyclodextrin derivative significantly influences the separation. nih.gov

While specific data for this compound is not extensively published, the chromatographic behavior of its shorter-chain homologues provides a strong basis for method development. The general findings indicate that as the alkyl chain length increases, retention times tend to increase. The choice of the cyclodextrin derivative is crucial for achieving optimal resolution.

Table 1: Illustrative GC Conditions and Results for the Enantioseparation of Alkyl 2-Bromopropanoates on a Cyclodextrin-Based Chiral Stationary Phase

| Analyte | Chiral Stationary Phase (Example) | Oven Temp. (°C) | Retention Time (min) | Separation Factor (α) | Resolution (Rs) | Reference |

| Methyl 2-bromopropionate | 2,3,6-tri-O-methyl-β-CD | 60 | tR1: 6.65, tR2: 7.61 | 1.14 | >1.5 | researchgate.net |

| Ethyl 2-bromopropionate | 2,3,6-tri-O-methyl-β-CD | 80 | - | >1.0 | Partial | nih.gov |

| n-Hexyl 2-bromopropanoate | Derivatized Cyclodextrin | 100 | - | - | Resolved |

Note: This table is illustrative. Retention times and separation factors are highly dependent on the specific column, carrier gas, flow rate, and other chromatographic parameters. The data for methyl 2-bromopropionate is from a specific study, while the entries for other esters are based on general findings in the literature.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-performance liquid chromatography is another cornerstone technique for chiral separations, offering a wide variety of chiral stationary phases and mobile phase compositions. nih.govmdpi.com For less volatile compounds or those that are thermally labile, HPLC is often the method of choice. The enantiomeric separation of 2-bromo-substituted carboxylic acid derivatives has been successfully achieved using HPLC with CSPs. core.ac.uk

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) that have been functionalized with phenylcarbamates, are among the most versatile and widely used in HPLC. scielo.org.mxphenomenex.com These CSPs operate by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, in addition to inclusion complexation within the chiral grooves of the polysaccharide structure. phenomenex.com

The determination of enantiomeric purity for this compound via chiral HPLC would involve screening various polysaccharide-based columns (e.g., Chiralcel® or Lux® series) with different mobile phases. uva.es Mobile phases in normal-phase mode typically consist of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol). asianpubs.org The composition of the mobile phase is a critical parameter that must be optimized to achieve separation.

Another HPLC-based approach is pre-column derivatization, where the racemic mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. However, direct separation on a CSP is generally preferred for its simplicity and to avoid potential kinetic resolution or racemization during the derivatization step. phenomenex.com

Table 2: Representative Chiral HPLC Columns and Mobile Phases for Separation of Carboxylic Acid Esters

| Chiral Stationary Phase Type | Column Example | Typical Mobile Phase | Detection | Reference |

| Polysaccharide (Cellulose derivative) | Chiralcel® OD-H | n-Hexane / 2-Propanol | UV (e.g., 220 nm) | scielo.org.mx |

| Polysaccharide (Amylose derivative) | Lux® Amylose-2 | Acetonitrile / Water / Acid | UV (e.g., 220 nm) | |

| Pirkle-type (π-acid/π-base) | DNB-phenylglycine | n-Hexane / 2-Propanol | UV (e.g., 254 nm) |

Note: This table provides examples of column types and mobile phases commonly used for chiral separations. The optimal conditions for this compound would require experimental screening and validation.

The outcome of a successful chiral chromatographic separation is a chromatogram showing two distinct peaks, each corresponding to one of the enantiomers. The enantiomeric excess (% ee) can then be calculated from the peak areas (A1 and A2) using the following formula:

% ee = |(A1 - A2) / (A1 + A2)| x 100

This quantitative analysis is fundamental for quality control in processes where enantiomerically enriched this compound is synthesized or used. nih.gov

Future Research Directions and Potential Innovations for Heptyl 2 Bromopropanoate

Development of Sustainable and Green Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green chemistry principles to minimize environmental impact. essentialchemicalindustry.orgchemijournal.com Research into the synthesis of Heptyl 2-bromopropanoate (B1255678) is increasingly focused on developing routes that are not only efficient but also environmentally benign. Key areas of innovation include maximizing atom economy, utilizing safer solvents, employing catalytic methods, and using renewable resources. essentialchemicalindustry.orgigitsarang.ac.in

Traditional synthesis methods often involve multiple steps and the use of hazardous reagents, resulting in significant waste. mlsu.ac.in A greener approach aims to improve the atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. skpharmteco.comsavemyexams.com For instance, addition reactions, where all atoms of the reactants are incorporated into the product, have a 100% atom economy. savemyexams.com Future synthetic designs for Heptyl 2-bromopropanoate will prioritize reaction pathways, such as direct catalytic additions, that maximize this metric.

The use of alternative solvents is another critical aspect. essentialchemicalindustry.org Replacing volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can drastically reduce the environmental footprint of the synthesis. mlsu.ac.in For example, photoredox-catalyzed reactions involving α-bromo esters have been successfully performed in aqueous media. rsc.org

Furthermore, the development of biocatalytic routes represents a significant leap forward. Enzymes like dehalogenases or lipases could offer highly selective and environmentally friendly pathways to chiral haloalkanoates under mild conditions. dntb.gov.uacapes.gov.bruni-greifswald.demdpi.com The use of catalysts, in general, is a cornerstone of green chemistry as they are used in small amounts, can be recycled, and often allow reactions to proceed under lower energy conditions. essentialchemicalindustry.orgmlsu.ac.in One-pot procedures, which combine multiple reaction steps without isolating intermediates, also contribute to a greener process by reducing solvent use and waste generation. researchgate.net

| Feature | Traditional Synthetic Route | Future Green Synthetic Route |

| Principle | Often multi-step with stoichiometric reagents | One-pot synthesis, catalytic methods mlsu.ac.inresearchgate.net |

| Atom Economy | Lower, generates by-products mlsu.ac.in | Higher, designed to maximize incorporation of all materials skpharmteco.com |

| Solvents | Often uses volatile, hazardous organic solvents | Water, ionic liquids, or solvent-free conditions essentialchemicalindustry.orgrsc.org |

| Reagents | May use hazardous materials like elemental bromine | Safer brominating agents (e.g., CTMATB), biocatalysts dntb.gov.uaresearchgate.net |

| Energy Use | Often requires high temperatures and pressures | Ambient temperature and pressure, microwave or ultrasonic assistance mlsu.ac.inresearchgate.net |

| Waste | Higher E-Factor (more waste per kg of product) | Waste prevention is a primary goal, lower E-Factor essentialchemicalindustry.orgigitsarang.ac.in |

Expansion of Applications in Advanced Materials and Nanotechnology

This compound and related α-bromo esters are highly valuable as initiators in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.eduresearchgate.net This role is a gateway to creating a vast array of advanced polymers and nanomaterials with precisely controlled architectures. sigmaaldrich.com

Future research will focus on leveraging this compound to synthesize polymers with tailored properties for specific high-tech applications. The heptyl group, a moderately long alkyl chain, can impart specific solubility and hydrophobic characteristics to the resulting polymers, making them suitable for applications in coatings, and functional surfaces.

A significant area of expansion is in surface functionalization. chemijournal.com By anchoring this compound to a surface (e.g., silicon wafers, nanoparticles), surface-initiated ATRP (SI-ATRP) can be used to grow dense polymer brushes. nih.govresearchgate.net These brushes can dramatically alter the surface properties, creating materials that are, for example, superhydrophobic, anti-fouling, or biocompatible. This technology is pivotal for developing advanced medical devices, biosensors, and microelectronics.

In nanotechnology, polymers initiated by this compound can be used to create functional nanoparticles, star polymers, and block copolymers for applications such as drug delivery and molecular nanotechnology. chemijournal.comsci-hub.seru.nl The ability of ATRP to produce well-defined polymers is crucial for self-assembly into complex nanostructures. researchgate.net The initiator fragment, derived from this compound, becomes an integral part of the final polymer, and its structure can influence the material's ultimate performance. cmu.edu

Design of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of new catalysts is essential for unlocking more efficient and selective transformations of this compound. Research is moving beyond traditional methods to design sophisticated catalytic systems that offer superior control over chemical reactions.

A key area of innovation is in asymmetric catalysis, which is crucial for producing chiral molecules for the pharmaceutical industry. For instance, nickel/diamine catalyst systems have been successfully used for the asymmetric Hiyama cross-coupling of racemic α-bromo esters, yielding α-aryl esters with high enantiomeric excess. organic-chemistry.orgacs.org Future work will aim to expand the scope of these catalysts and adapt them for a wider range of coupling partners. organic-chemistry.org Similarly, palladium-based catalysts have shown efficacy in the α-arylation of esters under neutral conditions. nih.gov

Copper-catalyzed systems are also prominent, enabling reactions like the direct α-amination of esters. organic-chemistry.org These methods often proceed via a catalytically generated α-bromo intermediate, which is then displaced by a nucleophile. organic-chemistry.org

Photoredox catalysis has emerged as a powerful tool for organic synthesis, operating under exceptionally mild conditions using visible light. princeton.edunih.gov This approach can generate radical intermediates from α-bromo esters, which can then participate in a wide variety of bond-forming reactions, including alkylations and carbobrominations. nih.govchemrxiv.org The ability to merge photoredox catalysis with other catalytic modes, like organocatalysis, opens up novel pathways for complex molecule synthesis. nih.gov

| Catalyst System | Reaction Type | Key Advantages | Relevant Compounds |

| Nickel/Chiral Diamine | Asymmetric Hiyama Cross-Coupling | High enantioselectivity (up to 90% ee); room temperature operation. organic-chemistry.org | Arylsilanes, α-Aryl esters |

| Palladium/Phosphine Ligand | α-Arylation | High yields under neutral conditions; good functional group tolerance. nih.gov | Aryl halides, Zinc enolates |

| Copper(II) Bromide | α-Amination | Direct amination of esters; catalyst is reconstituted in the cycle. organic-chemistry.org | Amines, α-Amino esters |

| Ruthenium or Iridium Polypyridyl Complexes | Photoredox Catalysis | Mild conditions (visible light, room temp); generation of radical intermediates. princeton.edunih.gov | Alkenes, Aldehydes |

| Cinchona Alkaloid Derivatives | Asymmetric α-Bromination | Catalytic, asymmetric synthesis of optically active α-bromo esters. | Acid chlorides |

Exploration of Structure-Reactivity Relationships for Targeted Syntheses

A deeper understanding of how the molecular structure of this compound influences its chemical reactivity is fundamental for designing targeted and efficient syntheses. This involves studying the interplay of steric and electronic effects of both the heptyl ester group and the α-bromo substituent.

Computational chemistry, using methods like Density Functional Theory (DFT), is becoming an indispensable tool for these investigations. sciepub.comrsc.org DFT calculations can model reaction pathways, predict activation energies, and rationalize experimental observations, such as why elimination reactions might be favored over substitution under certain catalytic conditions. rsc.orgresearchgate.net For example, computational studies can elucidate the transition states in reactions involving alkyl halides, revealing how interactions with a catalyst surface guide the reaction outcome. researchgate.net

Experimental studies have shown that the size of the alkyl ester group in α-bromo esters can significantly impact the stereochemical outcome of reactions. In nickel-catalyzed asymmetric cross-couplings, smaller alkyl substituents tend to result in higher enantioselectivity. organic-chemistry.org This suggests that the larger heptyl group in this compound could present steric challenges that need to be addressed through catalyst design. Conversely, the electronic properties of the ester can be tuned to influence reactivity.

The unique electronic nature of the C-Br bond at the α-position is also a key factor. Hyperconjugation effects, as studied in related α-haloglycine esters, can enhance the ability of the halogen to act as a leaving group, facilitating reactions with certain catalysts. nih.gov A quantitative understanding of these structure-reactivity relationships will enable chemists to predict reaction outcomes and select the optimal conditions and catalysts for a desired transformation, moving from trial-and-error to rational design.

| Structural Feature | Influence on Reactivity | Research Approach |

| Alkyl Ester Chain (Heptyl) | Steric Hindrance: May lower reaction rates or selectivity. organic-chemistry.org | Kinetic studies, comparison with smaller esters, catalyst modification. |

| Solubility: Affects reaction medium choice and phase behavior. | Experimental screening of solvent systems. | |

| α-Bromo Group | Leaving Group Ability: Can be enhanced by catalyst interaction. nih.gov | Mechanistic studies, computational analysis of bond dissociation energies. |

| Radical Precursor: Readily forms a carbon-centered radical under photoredox conditions. chemrxiv.org | Cyclic voltammetry, laser flash photolysis. | |

| Overall Electronic Profile | Electrophilicity: Influences susceptibility to nucleophilic attack. | Hammett analysis, DFT calculations of electrostatic potential. sciepub.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated and continuous-flow platforms is revolutionizing how molecules and materials are made. This approach offers significant advantages in terms of speed, safety, scalability, and reproducibility, all of which are highly relevant to the future development and application of this compound.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. The small reactor volume enhances heat and mass transfer, allowing for better control and improved safety. This would be beneficial for the synthesis of this compound itself and for its subsequent polymerization, which can be highly exothermic. nih.gov

Automated synthesis platforms, often utilizing robotic liquid handlers and integrated analytical tools, can dramatically accelerate research and development. big-map.euresearchgate.net Such systems can perform numerous experiments in parallel, allowing for high-throughput screening of reaction conditions, catalysts, and monomers. This is invaluable for optimizing the synthesis of polymers derived from this compound or for discovering new reactions. For example, an automated synthesizer could be programmed to create a library of polymers by reacting this compound with various monomers under different conditions, with the resulting materials automatically analyzed to identify those with desired properties. ibm.com

Table of Mentioned Compounds

| Compound Name | Role/Context |

| This compound | Main subject of the article |

| α-Bromo esters | General class of compounds |

| α-Aryl esters | Product of cross-coupling reactions |

| Arylsilanes | Reagent in Hiyama cross-coupling |

| Zinc enolates | Intermediate in α-arylation |

| Aryl halides | Reagent in α-arylation |

| Amines | Reagent in α-amination |

| α-Amino esters | Product of amination reactions |

| Alkenes | Substrate in carbobromination |

| Aldehydes | Substrate in photoredox alkylation |

| Acid chlorides | Precursor in asymmetric bromination |

| Ruthenium/Iridium Polypyridyl Complexes | Photocatalysts |

| Nickel/Chiral Diamine | Catalyst system |

| Palladium/Phosphine Ligand | Catalyst system |

| Copper(II) Bromide | Catalyst |

| Cinchona Alkaloid Derivatives | Organocatalysts |

| Cetyltrimethylammonium tribromide (CTMATB) | Brominating agent |

| Water | Green solvent |

| Ionic liquids | Green solvent |

| Silicon | Surface for polymer grafting |

| Dopamine | Component in functional coatings |

| Methyl methacrylate (B99206) (MMA) | Monomer for polymerization |

| Styrene (B11656) | Monomer for polymerization |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing heptyl 2-bromopropanoate, and how can purity be ensured during preparation?

- Methodological Answer : Synthesis typically involves esterification of 2-bromopropanoic acid with heptanol under acid catalysis (e.g., sulfuric acid). Purity is confirmed via thin-layer chromatography (TLC) and quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Ensure anhydrous conditions to minimize hydrolysis byproducts. For new batches, report melting/boiling ranges, NMR (¹H/¹³C), and IR spectra for structural validation .

Q. How should researchers characterize this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature extremes (e.g., 40°C/75% RH). Monitor degradation via UV-Vis spectroscopy for bromine dissociation or ester hydrolysis. Use mass spectrometry (MS) to identify breakdown products. Reference ICH guidelines for pharmaceutical stability testing to design protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.